Cas no 32214-80-5 (Lupenyl palmitate)

Lupenyl palmitate structure
Nome del prodotto:Lupenyl palmitate
Lupenyl palmitate Proprietà chimiche e fisiche
Nomi e identificatori
-
- Lup-20(29)-en-3-ol,3-(hexadecanoate), (3b)-
- (1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-(prop-1-en-2-yl)icosahydro-1H-cyclopenta[a]chrysen-9-yl palmitate
- Lupeol palmitate
- hexadecanoic acid, (3beta)-lup-20(29)-en-3-yl ester
- Lup-20(29)-en-3-ol, hexadecanoate, (3beta)-
- Sambuculin A
- Lupeyl palmitate
- Lupenyl palmitate
- Balanophorin B
- Balanophorin B;Lupenyl palmitate
- Lup-20(29)-en-3-yl hexadecanoate
- SCHEMBL564480
- 32214-80-5
- HY-N3356
- FS-8826
- AKOS040760148
- DTXSID20954056
- CS-0023975
- E87191
- [(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] hexadecanoate
- DA-75158
- (1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-(prop-1-en-2-yl)-hexadecahydrocyclopenta[a]chrysen-9-yl hexadecanoate
-
- Inchi: 1S/C46H80O2/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-40(47)48-39-28-30-44(7)37(42(39,4)5)27-31-46(9)38(44)25-24-36-41-35(34(2)3)26-29-43(41,6)32-33-45(36,46)8/h35-39,41H,2,10-33H2,1,3-9H3/t35-,36+,37-,38+,39-,41+,43+,44-,45+,46+/m0/s1
- Chiave InChI: BWXDHBQGBNPJMN-VBHWJLTNSA-N
- Sorrisi: O(C(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=O)[C@@]1([H])C([H])([H])C([H])([H])[C@@]2(C([H])([H])[H])[C@]([H])(C1(C([H])([H])[H])C([H])([H])[H])C([H])([H])C([H])([H])[C@]1(C([H])([H])[H])[C@]2([H])C([H])([H])C([H])([H])[C@]2([H])[C@@]3([H])[C@]([H])(C(=C([H])[H])C([H])([H])[H])C([H])([H])C([H])([H])[C@]3(C([H])([H])[H])C([H])([H])C([H])([H])[C@@]12C([H])([H])[H]
Proprietà calcolate
- Massa esatta: 664.61600
- Massa monoisotopica: 664.61583179 g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 48
- Conta legami ruotabili: 17
- Complessità: 1090
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 10
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 26.3
- XLogP3: 17.8
- Peso molecolare: 665.1
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 0.96±0.1 g/cm3 (20 ºC 760 Torr),
- Punto di fusione: 110 ºC
- Punto di ebollizione: 672.2±22.0 °C at 760 mmHg
- Punto di infiammabilità: 279.7±19.7 °C
- Solubilità: Insuluble (1.3E-9 g/L) (25 ºC),
- PSA: 26.30000
- LogP: 14.05700
- Pressione di vapore: 0.0±2.1 mmHg at 25°C
Lupenyl palmitate Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
Lupenyl palmitate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1107-5 mg |
Lupeol palmitate |
32214-80-5 | 5mg |
¥3024.00 | 2022-04-26 | ||
ChemFaces | CFN96831-5mg |
Lupeol palmitate |
32214-80-5 | >=98% | 5mg |
$288 | 2021-07-22 | |
A2B Chem LLC | AD48500-5mg |
Lupeol palmitate |
32214-80-5 | 95% | 5mg |
$1900.00 | 2024-04-20 | |
TargetMol Chemicals | TN1107-25mg |
Lupeol palmitate |
32214-80-5 | 99.3% | 25mg |
¥ 5730 | 2024-07-19 | |
TargetMol Chemicals | TN1107-1mg |
Lupeol palmitate |
32214-80-5 | 99.3% | 1mg |
¥ 959 | 2024-07-19 | |
ChemFaces | CFN96831-5mg |
Lupeol palmitate |
32214-80-5 | >=98% | 5mg |
$288 | 2023-09-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L72060-5 mg |
Lup-20(29)-en-3-ol,3-(hexadecanoate), (3b)- |
32214-80-5 | 5mg |
¥3520.0 | 2022-04-27 | ||
TargetMol Chemicals | TN1107-5mg |
Lupeol palmitate |
32214-80-5 | 99.3% | 5mg |
¥ 2380 | 2024-07-19 | |
TargetMol Chemicals | TN1107-5 mg |
Lupeol palmitate |
32214-80-5 | 98% | 5mg |
¥ 2,380 | 2023-07-11 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1107-1 mL * 10 mM (in DMSO) |
Lupeol palmitate |
32214-80-5 | 1 mL * 10 mM (in DMSO) |
¥ 3660 | 2023-09-07 |
Lupenyl palmitate Letteratura correlata
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
32214-80-5 (Lupenyl palmitate) Prodotti correlati
- 78-50-2(Tri-n-octylphosphine Oxide (TOPO))
- 814-29-9(Tributylphosphine oxide)
- 2024787-15-1(2-(4-Acetylpiperazin-1-yl)-1,3-thiazole-4-carboxylic acid)
- 953141-31-6(N-(4-(N-((1-methylpiperidin-4-yl)methyl)sulfamoyl)phenyl)acetamide)
- 2171191-49-2((2S)-2-(3-aminopropyl)({(9H-fluoren-9-yl)methoxycarbonyl})amino-3-methylbutanoic acid)
- 112698-97-2(4-CARBAMOYL-2-METHYLBENZENE-1-SULFONYL CHLORIDE)
- 1512469-25-8(1-2-(4-fluorophenyl)ethylcyclopropan-1-amine)
- 1806041-54-2(3-Bromo-5-chloro-6-(difluoromethyl)pyridine-2-sulfonamide)
- 2803861-99-4(N-ethylazetidine-3-sulfonamide hydrochloride)
- 2137777-39-8(Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]amino]-3-(trifluoromethyl)-, chloromethyl ester)
Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:32214-80-5)Balanophorin B

Purezza:>98%
Quantità:5mg,10mg ,20mg ,50mg ,100mg,or customized
Prezzo ($):Inchiesta